alpha-Chlorocinnamaldehyde
Overview
Description
Alpha-Chlorocinnamaldehyde: is an organic compound with the molecular formula C9H7ClO . It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal chain. This compound is known for its distinctive chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chlorocinnamaldehyde can be synthesized through the chlorination of cinnamaldehyde. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the alpha position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-chlorocinnamic acid.
Reduction: Reduction of this compound can yield alpha-chlorocinnamyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Alpha-chlorocinnamic acid.
Reduction: Alpha-chlorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Chlorocinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of fragrances and flavoring agents, as well as in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with cellular components. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to form reactive intermediates also plays a role in its biological activity.
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, lacking the chlorine substitution.
4-Chlorocinnamaldehyde: Chlorine substitution at the para position of the phenyl ring.
4-Nitrocinnamaldehyde: Nitro group substitution at the para position of the phenyl ring.
Uniqueness: Alpha-Chlorocinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-chloro-3-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRRAKOHPKFBW-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031058 | |
Record name | alpha-Chlorocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-42-9, 33603-89-3 | |
Record name | Cinnamaldehyde, alpha-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamaldehyde, alpha-chloro-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chlorocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chlorocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.